molecular formula C6H14Na2O6S4 B12449791 Bis-(sodium sulfopropyl)-disulfide

Bis-(sodium sulfopropyl)-disulfide

Cat. No.: B12449791
M. Wt: 356.4 g/mol
InChI Key: NJZLKINMWXQCHI-UHFFFAOYSA-N
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Description

Bis-(sodium sulfopropyl)-disulfide is a chemical compound widely used in the field of electroplating, particularly in copper electroplating. It is known for its role as an accelerator in the electroplating process, enhancing the deposition rate and quality of the copper layer. This compound is characterized by its ability to improve the brightness and smoothness of the electroplated copper surface.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(sodium sulfopropyl)-disulfide typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with sodium hydroxide to form the sodium salt. This intermediate is then oxidized to form the disulfide compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and the reaction is carefully monitored. The process involves the use of oxidizing agents and may include purification steps to remove any impurities. The final product is then dried and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Bis-(sodium sulfopropyl)-disulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced back to the thiol form, 3-mercaptopropane-1-sulfonic acid.

    Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Reaction Conditions: Reactions are typically carried out in aqueous solutions with controlled pH and temperature.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: 3-mercaptopropane-1-sulfonic acid.

    Substitution Products: Various substituted sulfonic acids depending on the nucleophile used.

Scientific Research Applications

Bis-(sodium sulfopropyl)-disulfide has a wide range of applications in scientific research, including:

    Chemistry: Used as an accelerator in copper electroplating baths to improve the quality of the deposited copper layer.

    Biology: Investigated for its potential use in biological systems due to its ability to form disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Widely used in the electronics industry for the production of printed circuit boards and other electronic components.

Mechanism of Action

The mechanism by which bis-(sodium sulfopropyl)-disulfide exerts its effects in electroplating involves its interaction with the copper ions in the plating bath. The compound adsorbs onto the copper surface, facilitating the reduction of copper ions and enhancing the deposition rate. The presence of the disulfide bond in the compound allows it to form a stable layer on the copper surface, improving the quality of the electroplated layer.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(sodium sulfoethyl)-disulfide
  • Bis-(sodium sulfohexyl)-disulfide
  • Sodium 3-mercaptopropane sulfonate

Uniqueness

Bis-(sodium sulfopropyl)-disulfide is unique in its ability to provide a balance between deposition rate and quality in copper electroplating. Compared to similar compounds, it offers superior performance in terms of brightness and smoothness of the electroplated layer. Its specific molecular structure allows for optimal interaction with copper ions, making it a preferred choice in the industry.

Properties

Molecular Formula

C6H14Na2O6S4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;

InChI Key

NJZLKINMWXQCHI-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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